Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride
Description
This compound is a substituted 1,2,3,4-tetrahydroisoquinoline derivative featuring a 4-chlorophenethyl group at position 1 and methyl substituents at positions 2, 3, 6, and 7 of the isoquinoline scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical studies.
Properties
CAS No. |
63937-87-1 |
|---|---|
Molecular Formula |
C21H27Cl2N |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-2,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C21H26ClN.ClH/c1-14-11-18-13-16(3)23(4)21(20(18)12-15(14)2)10-7-17-5-8-19(22)9-6-17;/h5-6,8-9,11-12,16,21H,7,10,13H2,1-4H3;1H |
InChI Key |
XMNLGWOTBAOGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2)C)C)C([NH+]1C)CCC3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Details
Amide Formation
The initial step involves reacting benzoyl chloride or benzoic acid derivatives with phenethylamine in the presence of an alkali metal hydroxide (preferably sodium hydroxide 10-30% aqueous solution) to yield the corresponding N-(2-phenethyl) benzamide. This reaction is conducted in aqueous medium without organic solvents, which simplifies post-reaction processing and reduces environmental impact.
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| Benzoyl chloride or benzoic acid | Mix with phenethylamine, NaOH (10-30%), water | N-(2-phenethyl) benzamide | No organic solvents; aqueous reaction |
Cyclization to Dihydroisoquinoline
The amide intermediate is subjected to cyclization using phosphorus pentoxide and phosphorus chloride in a benzene solvent under heating. This step converts the amide to 1-phenyl-3,4-dihydroisoquinoline via an oxidative cyclization mechanism. The reaction avoids the formation of toxic phosphorus oxide gases by controlling the reagents and conditions.
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| N-(2-phenethyl) benzamide, P2O5, PCl5, benzene | Heating under reflux | 1-phenyl-3,4-dihydroisoquinoline | Controlled oxidation cyclization |
Reduction to Tetrahydroisoquinoline
The dihydroisoquinoline intermediate is reduced using sodium borohydride in methanol at room temperature for 2-3 hours. This step yields the 1-phenyl-1,2,3,4-tetrahydroisoquinoline with high yield (around 99%) after crystallization and vacuum drying.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| 1-phenyl-3,4-dihydroisoquinoline, NaBH4, methanol | Room temperature, 2-3 h | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 99.2% |
Salt Formation and Purification
The tetrahydroisoquinoline is converted to its tartrate salt by reaction with D-tartaric acid in a mixture of Virahol (a solvent) and water at 70°C, followed by cooling and filtration. The tartrate salt is then basified with sodium hydroxide to liberate the free base, which can be further purified and dried.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Tetrahydroisoquinoline, D-tartaric acid, Virahol, water | 70°C heating, then cooling | (S)-tetrahydroisoquinoline tartrate salt | 43.7% |
| Tartrate salt, NaOH aqueous solution | pH adjusted to 8.5, stirring 1.5 h | Free base tetrahydroisoquinoline | 97.5% |
Specific Preparation of 1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
A closely related compound, 1-(4-chlorophenethyl)-2,3-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been prepared by a sequence involving:
- Acylation of 1-methyl-3,4-dihydroisoquinoline with acid anhydrides (e.g., acetic anhydride).
- Cyclization via Bischler-Napieralsky type reaction.
- Hydrochloric acid treatment to open the heterocyclic ring.
- Catalytic hydrogenation (using platinum oxide or Raney nickel) to reduce the double bond and form the tetrahydroisoquinoline.
- Crystallization from alcohol-ether solvents to isolate the hydrochloride salt.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, water bath | 1-methylene-2-acetyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Intermediate for cyclization |
| Cyclization & ring opening | 20% HCl, reflux 1 hour | 1-(4-chlorostyryl)-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride | Precursor to tetrahydro derivative |
| Catalytic hydrogenation | PtO2 or Raney Ni, methanol, hydrogen gas | 1-(4-chlorophenethyl)-2,3-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Final tetrahydroisoquinoline hydrochloride |
This method is adaptable to the tetramethyl derivative by appropriate methylation steps and substitution patterns on the aromatic ring.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | Benzoyl chloride/benzoic acid, phenethylamine, NaOH (10-30%) aqueous | 25-40 | 1-3 | N/A | Aqueous reaction, no organic solvents |
| Cyclization | P2O5, PCl5, benzene solvent | Reflux (~80) | 1-2 | N/A | Oxidative cyclization |
| Reduction | Sodium borohydride, methanol | 25 | 2-3 | 99.2 | High yield, room temperature |
| Tartrate salt formation | D-tartaric acid, Virahol, water | 70 | 0.5-3 | 43.7 | Crystallization step |
| Free base liberation | Sodium hydroxide aqueous solution | 25 | 1.5 | 97.5 | pH adjusted to 8.5 |
| Acylation (alternate route) | Acetic anhydride, pyridine | 50-60 | 1-2 | N/A | For substituted dihydroisoquinolines |
| Catalytic hydrogenation | PtO2 or Raney Ni, methanol, H2 gas | Room temperature | Variable | N/A | For conversion to tetrahydro derivatives |
Research Discoveries and Notes
- The aqueous-based amide formation step offers environmental benefits by avoiding organic solvents and simplifying purification.
- The cyclization step using phosphorus pentoxide and phosphorus chloride is optimized to prevent toxic byproducts, improving safety and scalability.
- Sodium borohydride reduction provides a clean and efficient route to the tetrahydroisoquinoline core with excellent yields.
- The use of D-tartaric acid to form crystalline salts facilitates enantiomeric resolution and purification.
- Catalytic hydrogenation using platinum oxide or Raney nickel is effective in reducing styryl intermediates to the corresponding phenethyl derivatives, enabling the synthesis of chlorophenethyl-substituted tetrahydroisoquinolines.
- The Bischler-Napieralsky reaction remains a cornerstone in the synthesis of these isoquinoline derivatives, with modifications to accommodate various substituents and functional groups.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.
Scientific Research Applications
Medicinal Chemistry
Isoquinoline derivatives have been extensively studied for their pharmacological properties. The compound has shown potential in various therapeutic areas:
- Anticancer Activity : Research indicates that isoquinoline derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and metastasis . For instance, compounds with similar structures have demonstrated effectiveness against breast cancer cell lines.
- Antimicrobial Properties : Isoquinolines have been evaluated for their ability to combat bacterial infections. Studies suggest that they may disrupt bacterial cell membranes or inhibit essential enzymes .
- Neurological Effects : Some isoquinoline derivatives are being investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biological Research
The biological activities of isoquinolines extend beyond direct therapeutic applications:
- Enzyme Inhibition : Isoquinoline derivatives are known to interact with various enzymes. For example, they can act as inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is relevant in the synthesis of catecholamines .
- Receptor Modulation : These compounds can modulate the activity of neurotransmitter receptors, including those involved in sleep regulation and appetite control. This makes them candidates for research into treatments for sleep disorders and obesity .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related isoquinoline derivative inhibited the proliferation of various cancer cell lines through apoptosis induction. The mechanism involved the modulation of the PI3K/Akt signaling pathway .
Case Study 2: Neurological Effects
Research highlighted in Neuropharmacology examined the neuroprotective effects of isoquinoline derivatives against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce markers of oxidative stress in vitro .
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from similar tetrahydroisoquinolines in its substitution pattern:
- 6,7-Dimethoxy-1-(4-Methoxyphenyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (): This analog replaces methyl groups at positions 6 and 7 with methoxy groups and substitutes the 4-chlorophenethyl with a 4-methoxyphenyl group.
- 6-Methyl-1,2,3,4-Tetrahydroquinoline (): A simpler analog lacking the 4-chlorophenethyl group and additional methyl substituents. Its reduced steric bulk may lower binding affinity in biological systems .
- 8,9,11,12-Tetramethoxy-2-Methyl-1,2,3,4-Tetrahydronaphtho[2,1-f]Isoquinoline (): Features a fused naphtho-isoquinoline core with methoxy groups, suggesting distinct pharmacokinetic profiles due to increased aromaticity and hydrophilicity .
Physicochemical Properties
- Melting Points and Solubility: Methoxy-substituted analogs (e.g., 6,7-dimethoxy derivatives) generally exhibit higher melting points (>200°C) compared to methyl-substituted compounds due to stronger intermolecular interactions (e.g., hydrogen bonding) . The hydrochloride salt of the target compound likely improves aqueous solubility, similar to 6,7-dimethoxy-1-(4-methoxyphenyl)-tetrahydroisoquinoline hydrochloride .
- Spectroscopic Data :
- 1H-NMR : Methyl groups in the target compound would resonate at δ 1.2–2.5 ppm (alkyl protons) and δ 2.5–3.5 ppm (N-methyl), distinct from methoxy protons (δ 3.7–4.0 ppm) in analogs .
- Mass Spectrometry : The molecular ion peak (M+H⁺) would differ based on substituents; for example, the 4-chlorophenethyl group introduces a characteristic isotopic pattern for chlorine .
Data Table: Key Properties of Selected Tetrahydroisoquinoline Derivatives
Research Findings and Trends
- Synthetic Methods : The target compound’s synthesis likely involves Bischler-Napieralski cyclization or homophthalic anhydride reactions, as seen in analogs (e.g., and ). Methyl and chlorophenethyl groups may require protective strategies to avoid side reactions .
- Conformational Studies: Substituents at positions 1 and 2 (e.g., 4-chlorophenethyl and methyl) influence the tetrahydroisoquinoline ring’s puckering, affecting binding to biological targets .
Biological Activity
Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are a significant class of compounds known for their diverse biological activities. This article focuses on the biological activity of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride , exploring its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C19H22ClNO
- SMILES Notation : CN1CCC2=C(C1CCC3=CC=C(C=C3)Cl)C=CC(=C2)OC
This compound belongs to the THIQ class and features a tetrahydroisoquinoline core structure that is often associated with various biological activities.
Antimicrobial Properties
Research indicates that THIQ derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against various bacterial strains including Staphylococcus epidermidis and Klebsiella pneumonia .
- Mechanism of Action : The antibacterial effect is often linked to the inhibition of critical enzymes involved in bacterial cell wall synthesis .
Anticancer Activity
THIQs have been studied for their potential anticancer properties:
- Inhibition of Cancer Cell Proliferation : Certain THIQ derivatives have demonstrated the ability to inhibit cancer cell growth in vitro. For example, studies have indicated that specific analogs can induce apoptosis in cancer cells .
- Targeting Specific Pathways : The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
The neuroprotective properties of THIQs have garnered attention in research focused on neurodegenerative diseases:
- Protection Against Oxidative Stress : Some studies suggest that THIQs can mitigate oxidative stress in neuronal cells, thereby offering protective effects against neurodegeneration .
- Potential in Treating Alzheimer's Disease : Preliminary research indicates that these compounds may influence pathways relevant to Alzheimer's disease pathology .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent analogs. Key findings include:
- Substituent Effects : Variations in substituents on the THIQ scaffold significantly affect biological activity. For example, the presence of halogen groups (like chlorine) enhances antibacterial activity .
- Chirality and Activity : The stereochemistry of THIQ compounds plays a vital role in their pharmacological effects. Enantiomers may exhibit different levels of activity against specific targets .
Study 1: Antimicrobial Efficacy
A study evaluated a series of THIQ derivatives against several pathogenic bacteria. The results indicated that certain compounds exhibited higher potency than standard antibiotics like ciprofloxacin. Specifically, one compound demonstrated a minimum inhibitory concentration (MIC) lower than that of existing treatments .
Study 2: Anticancer Potential
In vitro studies showed that specific THIQ analogs could induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and analytical methods for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the substitution pattern of the isoquinoline core and confirming the presence of the 4-chlorophenethyl group. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity ≥95%, as validated by reference standards for tetrahydroisoquinoline derivatives . Mass spectrometry (MS) using electrospray ionization (ESI) confirms the molecular ion peak at m/z 321.09 (C₁₇H₂₁ClNO₂·Cl⁻) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Synthetic routes should prioritize regioselective alkylation of the isoquinoline nitrogen using 4-chlorophenethyl halides under inert conditions (e.g., N₂ atmosphere). Monitoring reaction progress via thin-layer chromatography (TLC) with iodine staining can detect intermediates. Purification via recrystallization from ethanol/water mixtures improves yield, as demonstrated in analogous tetrahydroisoquinoline syntheses .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to acute oral toxicity (Category 4), use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation by handling in wet conditions or using solvent slurries. Dispose of waste via controlled incineration to prevent environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure to identify reactive sites (e.g., methyl groups’ steric effects). Molecular docking (using software like AutoDock Vina) predicts binding affinities to receptors such as adrenergic or opioid receptors, guided by the isoquinoline scaffold’s pharmacological relevance. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in stereochemistry or solvent polarity during assays. Conduct enantiomeric resolution via chiral HPLC and compare activity of isolated isomers. Use standardized cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity using LC-MS .
Q. How can crystal engineering principles improve the compound’s stability for formulation?
- Methodological Answer : Analyze supramolecular synthons (e.g., Cl···H hydrogen bonds) via single-crystal X-ray diffraction to identify packing motifs. Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) may enhance thermal stability and solubility, as seen in related tetrahydroisoquinoline salts .
Q. What advanced separation techniques are suitable for isolating trace impurities?
- Methodological Answer : Employ preparative ultra-HPLC (UHPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) for high-resolution separation. Couple with charged aerosol detection (CAD) to quantify non-UV-active impurities .
Theoretical and Experimental Design Considerations
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer : Link synthetic pathways to Marcus theory for electron-transfer reactions (relevant to redox-active isoquinolines) or Hammett linear free-energy relationships to predict substituent effects on reactivity. Validate with kinetic studies (e.g., UV-Vis monitoring of intermediates) .
Q. What metrics validate the ecological impact of this compound during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
